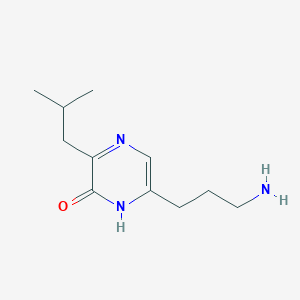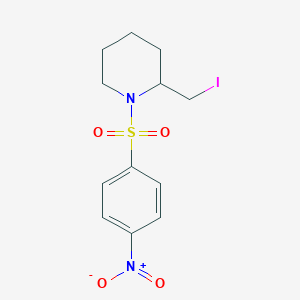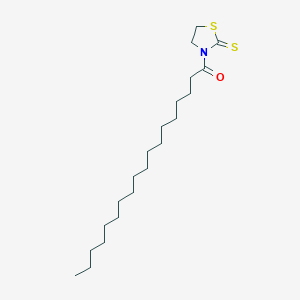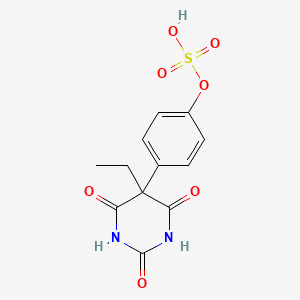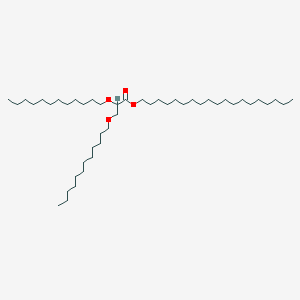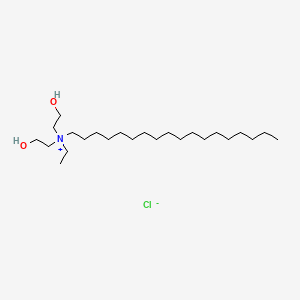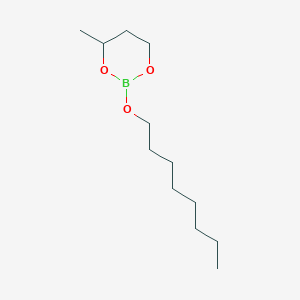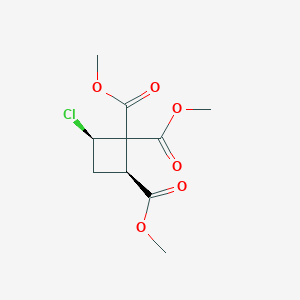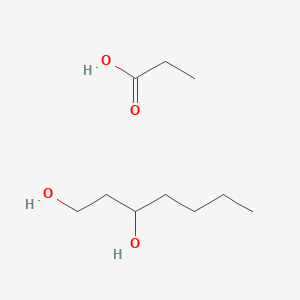![molecular formula C10H13NO4 B14490442 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane CAS No. 65675-88-9](/img/structure/B14490442.png)
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitrobicyclo[221]hept-2-en-7-yl)-1,3-dioxolane is a complex organic compound featuring a bicyclic structure with a nitro group and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane typically involves the reaction of 5-nitrobicyclo[2.2.1]hept-2-ene with a dioxolane derivative under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dioxolane compounds .
科学的研究の応用
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The nitro group and dioxolane ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
類似化合物との比較
Similar Compounds
5-Nitrobicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane.
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one: A related compound with different substituents on the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another similar compound with a nitrile group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
65675-88-9 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
2-(5-nitro-7-bicyclo[2.2.1]hept-2-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H13NO4/c12-11(13)8-5-6-1-2-7(8)9(6)10-14-3-4-15-10/h1-2,6-10H,3-5H2 |
InChIキー |
KKYGJSGAIJITMB-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2C3CC(C2C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


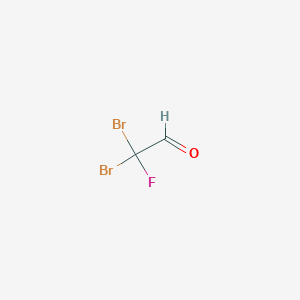
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
